Cas no 2097920-95-9 (N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide)

N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide is a structurally complex small molecule featuring a pyrimidine-pyrrolidine core linked to a benzamide moiety via a methylene bridge, with a thiazole-oxy substituent at the para position of the benzamide ring. This compound exhibits potential as a biologically active scaffold due to its hybrid heterocyclic architecture, which combines pharmacophores known for modulating diverse targets. The pyrimidine and thiazole groups may confer selective binding interactions, while the benzamide linker enhances stability. Its synthetic versatility allows for further derivatization, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or receptor modulation studies. The compound's distinct structural features suggest utility in exploratory research for therapeutic development.
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide structure
2097920-95-9 structure
Product Name:N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide
CAS No:2097920-95-9
MF:C19H19N5O2S
MW:381.451462030411
CID:5468864
Update Time:2025-06-11

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide
    • N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
    • Inchi: 1S/C19H19N5O2S/c25-17(14-4-6-16(7-5-14)26-19-22-10-12-27-19)23-13-15-3-1-11-24(15)18-20-8-2-9-21-18/h2,4-10,12,15H,1,3,11,13H2,(H,23,25)
    • InChI Key: BKJKAFSTDLFTGJ-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1OC1C=CC(=CC=1)C(NCC1CCCN1C1N=CC=CN=1)=O

Computed Properties

  • Exact Mass: 381.12594604 g/mol
  • Monoisotopic Mass: 381.12594604 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 109
  • Molecular Weight: 381.5

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide Pricemore >>

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Additional information on N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide

Introduction to N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide (CAS No. 2097920-95-9)

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide, identified by its CAS number 2097920-95-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule exhibits a complex structural framework that integrates several pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.

The core structure of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide consists of a benzamide moiety linked to a thiazole ring. The presence of the pyrimidine and pyrrolidine substituents further enhances its potential as a bioactive molecule. These heterocyclic components are well-known for their ability to interact with biological targets, thereby modulating various physiological processes.

In recent years, there has been growing interest in the development of small molecules that can modulate inflammation and immune responses. The compound N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide has been studied for its potential anti-inflammatory properties. Specifically, the thiazole ring has been shown to exhibit inhibitory effects on various inflammatory pathways, making it a valuable component in the design of novel therapeutic agents.

Moreover, the benzamide moiety is known to possess analgesic and anti-inflammatory activities. This structural feature, combined with the pyrimidine and pyrrolidine substituents, suggests that N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide may have multiple mechanisms of action. Such multifunctionality is highly desirable in drug development, as it can lead to broader therapeutic applications and potentially reduce the risk of resistance.

Recent studies have also explored the compound's potential in treating neurological disorders. The pyrimidine ring is particularly relevant in this context, as it has been implicated in the modulation of neurotransmitter systems. For instance, pyrimidine derivatives have been shown to interact with receptors and enzymes involved in synaptic transmission and neuroprotection. This makes N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide a promising candidate for further investigation in neuropharmacological research.

The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the pyrimidine and pyrrolidine moieties requires precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve this goal.

In terms of pharmacokinetic properties, the compound's solubility and bioavailability are crucial factors that need to be evaluated. The presence of polar functional groups like the benzamide and thiazole rings suggests that N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide may have good solubility in water, which is favorable for oral administration. However, further studies are needed to determine its exact pharmacokinetic profile and potential metabolic pathways.

Preclinical studies have begun to explore the safety and efficacy of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-ylyl)methyl]-4-(1,3-thiazol - 22 yloxy ) benz amide} in animal models. These studies aim to provide insights into its potential therapeutic effects and identify any adverse reactions that may occur at higher doses. The results from these studies will be critical in determining whether this compound is suitable for further development into a clinical candidate.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like N-{[1-(pyrimidin - 22 yl) pyrrol idine - 22 yl]methyl } - 4 - ( 13 - thiaゾ l - 22 y lo x y ) b en z am ide}. Molecular docking simulations have been used to predict how this compound interacts with target proteins involved in inflammation and neurological disorders. These simulations provide valuable insights into its binding affinity and mode of action, guiding further experimental validation.

In conclusion, N-{[1-(pyrimidin - 22 yl) pyr rol idine - 22 yl]methyl } - 4 - (13 - thiaゾ l - 22 y lo x y ) b en z am ide} (CAS No. 2097920 -95 -9) is a compound with significant potential in pharmaceutical research. Its complex structure integrates multiple pharmacophoric elements that make it a promising candidate for treating various diseases. Further studies are needed to fully elucidate its mechanism of action and evaluate its therapeutic efficacy in humans.

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